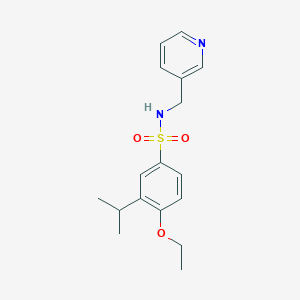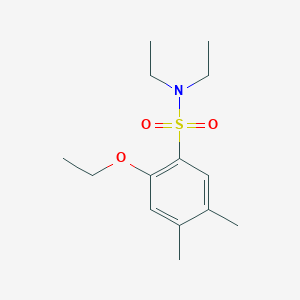
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide, also known as EIPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EIPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for neurodegenerative diseases. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide. One area of research is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, research is needed to explore the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and other diseases.
Synthesemethoden
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethyl-3-isopropylbenzenesulfonyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to yield this compound. Other methods of synthesis involve the reaction of 4-ethyl-3-isopropylbenzenesulfonyl chloride with pyridine-3-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. In particular, this compound has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis. Additionally, this compound has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the development of Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H22N2O3S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-ethoxy-3-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-22-17-8-7-15(10-16(17)13(2)3)23(20,21)19-12-14-6-5-9-18-11-14/h5-11,13,19H,4,12H2,1-3H3 |
InChI-Schlüssel |
CSXFDBAQGAWRKL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Löslichkeit |
50.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)





![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)


